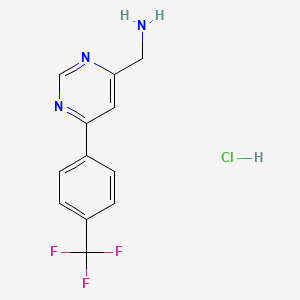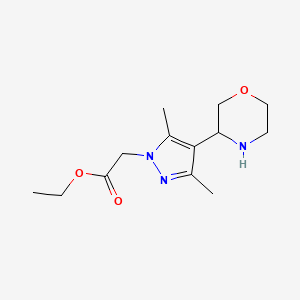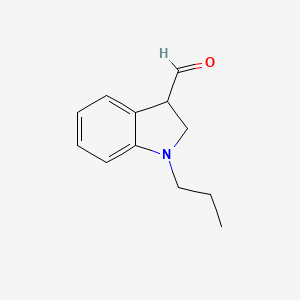
(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C12H11ClF3N3. Sie ist bekannt für ihre einzigartige Struktur, die eine Trifluormethylgruppe umfasst, die an einen Phenylring gebunden ist, der wiederum mit einem Pyrimidinring verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Pyrimidinrings, gefolgt von der Einführung der Trifluormethylgruppe in den Phenylring. Der letzte Schritt beinhaltet die Bildung der Methanamin-Hydrochloridgruppe. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Halogene). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton oder ein Aldehyd ergeben, während die Reduktion einen Alkohol oder ein Amin erzeugen kann .
Wissenschaftliche Forschungsanwendungen
(6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Behandlung bestimmter Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von (6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimido[4,5-d]pyrimidine: Diese Verbindungen haben eine ähnliche Pyrimidinringstruktur und werden auf ihre biologische Bedeutung untersucht.
Triazol-Pyrimidin-Hybride: Diese Verbindungen sind bekannt für ihre neuroprotektiven und entzündungshemmenden Eigenschaften.
4-[4–chlor-3-(trifluormethyl)-phenyl]-4-piperidinol: Diese Verbindung wird auf ihr Schmerzmittelpotenzial untersucht.
Einzigartigkeit
(6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid ist aufgrund seiner spezifischen Trifluormethylgruppe, die an den Phenylring gebunden ist, einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C12H11ClF3N3 |
|---|---|
Molekulargewicht |
289.68 g/mol |
IUPAC-Name |
[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3N3.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(6-16)17-7-18-11;/h1-5,7H,6,16H2;1H |
InChI-Schlüssel |
MEDKXOUHCNBITF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=NC(=C2)CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)






![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)


![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)

